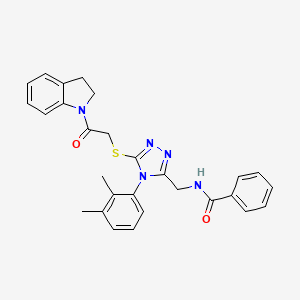

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

説明

特性

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2S/c1-19-9-8-14-23(20(19)2)33-25(17-29-27(35)22-11-4-3-5-12-22)30-31-28(33)36-18-26(34)32-16-15-21-10-6-7-13-24(21)32/h3-14H,15-18H2,1-2H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCOPBTVCDQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

- 1,2,4-Triazole Ring : This moiety is known for its diverse biological activities, including antifungal and anticancer properties.

- Indolin Derivative : Contributes to the compound's potential anticancer effects and may enhance its interaction with biological targets.

- Benzamide Group : Often associated with various pharmacological activities, including anti-inflammatory effects.

The molecular formula of this compound is with a molecular weight of 527.64 g/mol.

Anticancer Activity

Research indicates that compounds containing the indolin and triazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cell lines. In vitro assays demonstrated that N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide effectively reduced cell viability in various cancer models .

Antifungal Activity

The triazole ring is also recognized for its antifungal properties. Research has highlighted that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis. This compound has shown promising results against several fungal strains in preliminary studies .

The biological activity of N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It has been observed to promote programmed cell death in malignant cells.

- Disruption of Fungal Cell Membranes : By targeting ergosterol synthesis, it compromises the integrity of fungal cell membranes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor cell viability in vitro. |

| Study 2 | Antifungal Efficacy | Showed effective inhibition against multiple fungal strains. |

| Study 3 | Pharmacokinetics | Assessed absorption and bioavailability; results indicated favorable pharmacokinetic profiles. |

類似化合物との比較

Structural Analogues with Modified Aryl Groups

Compounds sharing the 1,2,4-triazole-benzamide backbone but differing in aryl substituents provide insights into substituent effects:

Key Observations :

- Aryl Substituents : Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce metabolic stability compared to methyl groups.

- Thiadiazole vs. Triazole : Thiadiazole derivatives (e.g., ) exhibit higher melting points, suggesting stronger crystal packing.

Compounds with Indolin-1-yl Modifications

The indolin-1-yl moiety is critical for target engagement in kinase inhibitors:

Key Observations :

- Linker Flexibility : The thioether linker in the target compound may confer conformational flexibility compared to rigid imidazole-thio derivatives .

- Indolin-1-yl vs.

Sulfur-Containing Analogues

Thioether and thiadiazole derivatives highlight the role of sulfur in bioactivity:

Key Observations :

- Thione vs. Thioether : Thione derivatives (C=S) exhibit NH stretching at 3278–3414 cm⁻¹, absent in thioethers, influencing tautomerism .

- Bioactivity : Thiadiazole-thioether hybrids show broad-spectrum antimicrobial activity .

Spectroscopic Consistency

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。